GW6471 was developed by GlaxoSmithKline and is classified as a synthetic organic compound. It is categorized under the broader class of PPAR antagonists, which are known for their involvement in regulating gene expression related to fatty acid metabolism, inflammation, and cell proliferation . The compound is available for research purposes from various suppliers, including Tocris Bioscience .
The synthesis of GW6471 involves several chemical reactions that yield the final product through a multi-step process. While specific proprietary methods are often not disclosed in detail, the synthesis typically includes:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.
GW6471 primarily acts as an antagonist by binding to the ligand-binding domain of PPARα. This binding inhibits the receptor's ability to interact with co-activators, thus blocking the transcriptional activation of genes involved in lipid metabolism and inflammation. Key reactions include:
Research has demonstrated that GW6471 can significantly alter cellular responses in various models, including cancer cell lines and metabolic disease models.
The mechanism by which GW6471 exerts its effects involves several key processes:
Data from pharmacological studies indicate that GW6471 significantly alters lipid profiles and cellular growth dynamics in treated models.
GW6471 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings, ensuring effective use in experimental protocols.
GW6471 has been extensively studied for its potential applications in various scientific fields:
GW6471 (N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide) binds the peroxisome proliferator-activated receptor alpha (PPARα) ligand-binding domain with high specificity, exhibiting an inhibition constant (IC₅₀) of 0.24 μM [1] [5]. X-ray crystallography reveals that GW6471 occupies the canonical ligand-binding pocket (1,400 ų volume), but its ethylamide group sterically prevents hydrogen bonding with Tyrosine 464 (Tyr464) in the activation function-2 (AF-2) helix [2] [4]. This contrasts with agonists like GW409544, whose carboxylate group forms stabilizing hydrogen bonds with Tyr464. The displacement of the AF-2 helix by 8.5 Å destabilizes the active conformation, locking PPARα in an inactive state [4] [8]. Key structural features include:
Table 1: Structural Determinants of GW6471-Mediated PPARα Inhibition
Structural Element | Agonist Conformation | GW6471-Induced Conformation | Functional Consequence |
---|---|---|---|
AF-2 Helix Position | Stabilized over ligand pocket | Displaced outward by 8.5 Å | Prevents coactivator docking |
Tyr464 Interaction | Hydrogen bond with ligand carboxylate | Steric clash with ethylamide group | Loss of charge clamp formation |
Ligand-Binding Pocket | Compact, hydrophobic core | Expanded Arm III subpocket occupancy | Enhanced corepressor compatibility |
Helix 3 (Lys358) | Forms charge clamp with Glu462 | Disrupted spatial orientation | Incompetent for coactivator motifs |
The structural reorganization extends beyond the AF-2 helix, altering the topology of adjacent subregions (Arm III and Center), which collectively impair transcriptional activity [3] [8].
GW6471 abolishes peroxisome proliferator-activated receptor alpha recruitment of steroid receptor coactivator-1 (SRC-1) and cyclic adenosine monophosphate response element-binding protein (CREB)-binding protein (CBP) by disrupting the "charge clamp" mechanism essential for coactivator binding [4] [9]. In the active state, PPARα’s AF-2 helix (Glu462) and Helix 3 (Lys358) form a composite interface that anchors the LXXLL motif of coactivators. Fluorescence polarization assays demonstrate GW6471 reduces coactivator peptide binding affinity by >90% compared to agonist-bound PPARα [4]. This occurs via two synergistic mechanisms:
GW6471 stabilizes interactions between peroxisome proliferator-activated receptor alpha and nuclear receptor corepressors silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) and nuclear receptor corepressor (NCoR) [1] [6] [7]. Crystallographic studies of the PPARα–GW6471–SMRT complex reveal a three-turn α-helical motif (I/LXXXIXXXI/L) within SMRT that docks into the hydrophobic groove vacated by the displaced AF-2 helix [2] [4]. Key residues (Leu⁺¹, Ile⁺⁵, Leu⁺⁹) within this motif make van der Waals contacts with PPARα’s Helices 3, 4, and 5, while the extended helix length (vs. coactivators’ two-turn helix) exploits the expanded binding surface created by AF-2 displacement [4] [7]. Biochemical analyses confirm:
Table 2: Functional Consequences of GW6471-Induced Corepressor Recruitment
Biological Context | Corepressor Mechanism | Downstream Effects |
---|---|---|
Kidney Cancer Cells | SMRT-dependent histone deacetylase recruitment | Cell cycle arrest (G0/G1 phase), apoptosis induction [1] |
SARS-CoV-2 Infection | NCoR-mediated HIF1α pathway suppression | Viral RNA reduction (EC₅₀ = 2.1 μM) [1] [5] |
Lipid Metabolism Regulation | Competitive displacement of PGC-1α | Repression of β-oxidation genes (e.g., CPT1A) [6] |
Inflammatory Gene Control | Cooperative SMRT/NCoR binding to NF-κB targets | Attenuation of proinflammatory cytokines [7] |
This corepressor-dependent repression underlies GW6471’s experimental utility in cancer metabolism, antiviral research, and inflammatory pathway modulation [1] [6] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0